molecular formula C19H30O2 B14595786 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one CAS No. 61099-56-7

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one

Cat. No.: B14595786
CAS No.: 61099-56-7
M. Wt: 290.4 g/mol
InChI Key: HLYPWRAFPQJEPC-UHFFFAOYSA-N
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Description

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one is an organic compound with the molecular formula C18H28O2 It is a ketone derivative characterized by a methoxy group and a phenyl group attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group and a phenyl group. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of an alkyl halide to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    9-Methoxyellipticine: An alkaloid with anticancer activity.

    9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole: A derivative with DNA intercalating properties.

Uniqueness

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one is unique due to its specific structural features, such as the combination of a methoxy group, a phenyl group, and a decane backbone

Properties

CAS No.

61099-56-7

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

9-methoxy-5,9-dimethyl-1-phenyldecan-1-one

InChI

InChI=1S/C19H30O2/c1-16(11-9-15-19(2,3)21-4)10-8-14-18(20)17-12-6-5-7-13-17/h5-7,12-13,16H,8-11,14-15H2,1-4H3

InChI Key

HLYPWRAFPQJEPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C1=CC=CC=C1)CCCC(C)(C)OC

Origin of Product

United States

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